molecular formula C9H9ClFNO B3013494 (5-Fluoro-1-benzofuran-3-yl)methanamine;hydrochloride CAS No. 2260936-19-2

(5-Fluoro-1-benzofuran-3-yl)methanamine;hydrochloride

Cat. No.: B3013494
CAS No.: 2260936-19-2
M. Wt: 201.63
InChI Key: YBKUEFDXEGBNMQ-UHFFFAOYSA-N
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Description

(5-Fluoro-1-benzofuran-3-yl)methanamine;hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzofuran ring substituted with a fluorine atom and an amine group, making it a versatile intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Fluoro-1-benzofuran-3-yl)methanamine;hydrochloride typically involves the following steps:

    Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through cyclization reactions involving phenols and aldehydes or ketones.

    Fluorination: Introduction of the fluorine atom at the 5-position of the benzofuran ring can be achieved using electrophilic fluorination reagents such as Selectfluor.

    Amination: The methanamine group is introduced through nucleophilic substitution reactions, often using amine precursors and suitable catalysts.

    Hydrochloride Formation: The final step involves converting the free amine to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale operations. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(5-Fluoro-1-benzofuran-3-yl)methanamine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups onto the benzofuran ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran-3-one derivatives, while reduction can produce benzofuran-3-ylmethanol.

Scientific Research Applications

(5-Fluoro-1-benzofuran-3-yl)methanamine;hydrochloride has a wide range of applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of enzyme interactions and metabolic pathways.

    Medicine: It has potential therapeutic applications, including as a precursor for drug development targeting neurological and psychiatric disorders.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (5-Fluoro-1-benzofuran-3-yl)methanamine;hydrochloride involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s binding affinity to certain enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • (5-Chloro-1-benzofuran-3-yl)methanamine;hydrochloride
  • (5-Bromo-1-benzofuran-3-yl)methanamine;hydrochloride
  • (5-Methyl-1-benzofuran-3-yl)methanamine;hydrochloride

Uniqueness

(5-Fluoro-1-benzofuran-3-yl)methanamine;hydrochloride is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions and enhances its binding affinity to biological targets compared to its chloro, bromo, and methyl analogs.

Properties

IUPAC Name

(5-fluoro-1-benzofuran-3-yl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FNO.ClH/c10-7-1-2-9-8(3-7)6(4-11)5-12-9;/h1-3,5H,4,11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBKUEFDXEGBNMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)C(=CO2)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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